molecular formula C4H4ClN B14699228 4-Chlorobut-2-enenitrile CAS No. 27130-43-4

4-Chlorobut-2-enenitrile

Cat. No.: B14699228
CAS No.: 27130-43-4
M. Wt: 101.53 g/mol
InChI Key: TVATXSHJPUWJHZ-UHFFFAOYSA-N
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Description

2-Butenenitrile, 4-chloro- is an organic compound with the molecular formula C₄H₆ClN. It is a derivative of butenenitrile, where a chlorine atom is substituted at the fourth position. This compound is also known by other names such as 4-chlorobutanenitrile and γ-chlorobutyronitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenenitrile, 4-chloro- can be synthesized through various methods. One common method involves the reaction of butyronitrile with chlorine under controlled conditions. Another approach is the dehydration of 4-chlorobutyric acid using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of 2-Butenenitrile, 4-chloro- often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Butenenitrile, 4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butenenitrile, 4-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Research studies utilize it to understand the effects of nitriles on biological systems.

    Medicine: It is explored for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butenenitrile, 4-chloro- involves its reactivity with various biological and chemical entities. The chlorine atom makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the formation of reactive intermediates that can affect cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Butenenitrile, 4-chloro- is unique due to the presence of the chlorine atom, which significantly influences its chemical behavior and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

27130-43-4

Molecular Formula

C4H4ClN

Molecular Weight

101.53 g/mol

IUPAC Name

4-chlorobut-2-enenitrile

InChI

InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2

InChI Key

TVATXSHJPUWJHZ-UHFFFAOYSA-N

Canonical SMILES

C(C=CC#N)Cl

Origin of Product

United States

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